N-(4-chlorophenethyl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
Description
N-(4-chlorophenethyl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a structurally complex molecule featuring a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a pyrazole moiety and a 4-chlorophenethyl-propanamide side chain.
Properties
Molecular Formula |
C23H23ClN6O4S |
|---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C23H23ClN6O4S/c1-14-12-18(28-27-14)26-20(32)13-30-17-8-11-35-21(17)22(33)29(23(30)34)10-7-19(31)25-9-6-15-2-4-16(24)5-3-15/h2-5,8,11-12H,6-7,9-10,13H2,1H3,(H,25,31)(H2,26,27,28,32) |
InChI Key |
JQKACKZNWLKOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core thienopyrimidinyl structure, followed by the introduction of the pyrazolyl and chlorophenyl groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, coupling reagents like EDCI or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMSO.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The compound’s design incorporates bioisosteric elements (e.g., pyrazole, thienopyrimidinone) commonly employed in drug discovery to optimize pharmacokinetics or target affinity . Key structural analogs include:
Key Observations :
- Pyrazole vs. Thienopyrimidinone Cores: Pyrazole derivatives (e.g., Fipronil analogs) are associated with agrochemical applications , whereas thienopyrimidinones (as in the target compound) are more common in medicinal chemistry for their electron-deficient, planar structures, which enhance DNA intercalation or kinase inhibition .
- Chlorophenyl Substituents : The 4-chlorophenethyl group in the target compound may enhance lipophilicity and membrane permeability compared to 3,4-dichlorophenyl analogs (), which could influence bioavailability .
Physicochemical Properties
- Solubility: The propanamide linker and chlorophenyl group in the target compound may reduce aqueous solubility compared to imidazolinones () or cyano-substituted thienopyrimidinones (), necessitating formulation adjustments .
- Stability: Thienopyrimidinones are generally stable under physiological conditions, whereas imidazolinones may undergo hydrolysis, limiting their therapeutic utility .
Biological Activity
N-(4-chlorophenethyl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound with potential therapeutic applications, particularly in oncology. Its unique structure suggests significant interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a thieno[3,2-d]pyrimidine moiety combined with a pyrazole group and a chlorophenethyl substituent. The molecular formula indicates the presence of multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₅O₃ |
| Molecular Weight | 367.82 g/mol |
| Key Functional Groups | Chlorine, Pyrazole, Amide |
Anticancer Potential
Preliminary studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's structural components indicate potential interactions with enzymes and receptors involved in cancer progression.
Research Findings:
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits potent cytotoxic effects against several cancer cell lines. For example, compounds derived from similar structural frameworks have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .
- Mechanism of Action : The proposed mechanism involves inhibition of key signaling pathways associated with tumor growth and metastasis. The thieno[3,2-d]pyrimidine core has been linked to inhibition of kinases involved in cancer cell proliferation .
Interaction Studies
Understanding the interaction of this compound with biological systems is crucial for elucidating its mechanism of action. Studies suggest that the compound may act as an inhibitor of specific enzymes crucial for cancer cell survival.
Key Interactions:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.
- Receptor Binding : It may also interact with growth factor receptors, potentially blocking signals that promote tumor growth .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Case Study 1 : A derivative exhibiting a similar thieno[3,2-d]pyrimidine structure was tested against human breast cancer cells and showed a significant reduction in cell viability (IC50 = 5 µM) after 48 hours of treatment .
- Case Study 2 : Another analog demonstrated selective cytotoxicity towards leukemia cells with minimal effects on normal cells, indicating a potential therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
